molecular formula C21H21N3O2S B2713595 (E)-5-(4-hydroxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 383893-33-2

(E)-5-(4-hydroxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2713595
CAS No.: 383893-33-2
M. Wt: 379.48
InChI Key: YMKCBMCTMGHJLZ-XMHGGMMESA-N
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Description

(E)-5-(4-hydroxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazolone derivatives. This compound is characterized by the presence of a thiazolone ring, a hydroxybenzylidene group, and a p-tolylpiperazine moiety. It has garnered interest in the scientific community due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-(4-hydroxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one typically involves the condensation of 4-hydroxybenzaldehyde with 2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (E)-5-(4-hydroxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The benzylidene double bond can be reduced to form a saturated derivative.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products:

    Oxidation: Formation of 4-oxo derivatives.

    Reduction: Formation of saturated thiazolone derivatives.

    Substitution: Formation of ether or ester derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its anticancer and anti-inflammatory activities, showing potential as a therapeutic agent.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-5-(4-hydroxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one is not fully understood, but it is believed to involve multiple molecular targets and pathways. In antimicrobial activity, it may inhibit the synthesis of essential biomolecules in microorganisms. In anticancer activity, it may induce apoptosis or inhibit cell proliferation by interacting with specific cellular targets. The anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines or enzymes.

Comparison with Similar Compounds

(E)-5-(4-hydroxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one can be compared with other thiazolone derivatives, such as:

  • (E)-5-(4-hydroxybenzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one
  • (E)-5-(4-hydroxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one

These compounds share a similar core structure but differ in the substituents attached to the piperazine ring

Properties

IUPAC Name

(5E)-5-[(4-hydroxyphenyl)methylidene]-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-15-2-6-17(7-3-15)23-10-12-24(13-11-23)21-22-20(26)19(27-21)14-16-4-8-18(25)9-5-16/h2-9,14,25H,10-13H2,1H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKCBMCTMGHJLZ-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC=C(C=C4)O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=C(C=C4)O)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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